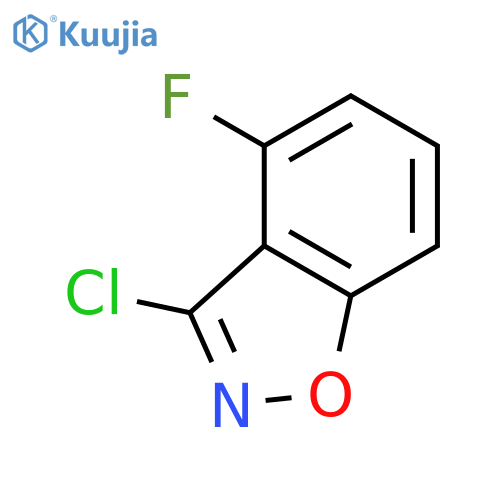Cas no 247092-09-7 (3-Chloro-4-fluorobenzodisoxazole)

247092-09-7 structure
商品名:3-Chloro-4-fluorobenzodisoxazole
CAS番号:247092-09-7
MF:C7H3ClFNO
メガワット:171.556224107742
MDL:MFCD20440809
CID:1038818
PubChem ID:22491410
3-Chloro-4-fluorobenzodisoxazole 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-fluorobenzo[d]isoxazole
- 3-Chloro-4-fluoro-1,2-benzoxazole
- AK100148
- ANW-70491
- CTK8C3750
- KB-235638
- MolPort-020-249-476
- SureCN6311221
- 3-Chloro-4-fluorobenzisoxazole
- A919290
- CS-0333485
- SCHEMBL6311221
- 247092-09-7
- DTXSID40626127
- O10978
- SY113966
- MFCD20440809
- 3-Chloro-4-fluorobenzodisoxazole
-
- MDL: MFCD20440809
- インチ: InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
- InChIKey: OVWJVIDSGXOFSH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1C(Cl)=NO2
計算された属性
- せいみつぶんしりょう: 170.9887196g/mol
- どういたいしつりょう: 170.9887196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Chloro-4-fluorobenzodisoxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C993745-5mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993745-2.5mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| Chemenu | CM152918-1g |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 1g |
$774 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1197096-1g |
3-Chloro-4-fluorobenzisoxazole |
247092-09-7 | 95% | 1g |
$1265 | 2025-02-18 | |
| Chemenu | CM152918-100mg |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 100mg |
$199 | 2024-07-28 | |
| Chemenu | CM152918-250mg |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 250mg |
$292 | 2024-07-28 | |
| Chemenu | CM152918-1g |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 1g |
$1384 | 2021-08-05 | |
| Ambeed | A806445-1g |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 97% | 1g |
$645.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1197096-1g |
3-Chloro-4-fluorobenzisoxazole |
247092-09-7 | 95% | 1g |
$1265 | 2024-07-20 | |
| TRC | C993745-25mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 25mg |
$ 230.00 | 2022-06-06 |
3-Chloro-4-fluorobenzodisoxazole 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
247092-09-7 (3-Chloro-4-fluorobenzodisoxazole) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:247092-09-7)3-Chloro-4-fluorobenzodisoxazole

清らかである:99%
はかる:1g
価格 ($):580.0